4-bromo-6-(trifluoromethyl)-3-[2-(trimethylsilyl)ethoxy]pyridazine
Description
4-Bromo-6-(trifluoromethyl)-3-[2-(trimethylsilyl)ethoxy]pyridazine (C₁₀H₁₄BrF₃N₂OSi, molecular weight 343.22 g/mol) is a pyridazine derivative characterized by three distinct functional groups:
- Trifluoromethyl at the 6-position, an electron-withdrawing group that enhances stability and influences electronic properties.
- 2-(Trimethylsilyl)ethoxy at the 3-position, a bulky silicon-containing ether that confers steric hindrance and lipophilicity .
This compound is primarily utilized as a synthetic building block in organic chemistry, particularly in pharmaceutical and agrochemical research, due to its modular reactivity and stability under diverse conditions .
Properties
IUPAC Name |
2-[4-bromo-6-(trifluoromethyl)pyridazin-3-yl]oxyethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2OSi/c1-18(2,3)5-4-17-9-7(11)6-8(15-16-9)10(12,13)14/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOTYUMNICNNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC1=NN=C(C=C1Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-(trifluoromethyl)-3-[2-(trimethylsilyl)ethoxy]pyridazine typically involves multiple steps. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the bromine and trifluoromethyl groups. The final step involves the attachment of the oxyethyl-trimethylsilane moiety.
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Bromination and Trifluoromethylation:
Attachment of Oxyethyl-Trimethylsilane: The final step involves the reaction of the brominated and trifluoromethylated pyridazine with a silylating agent to introduce the oxyethyl-trimethylsilane group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-(trifluoromethyl)-3-[2-(trimethylsilyl)ethoxy]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-6-(trifluoromethyl)-3-[2-(trimethylsilyl)ethoxy]pyridazine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.
Material Science: It can be used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-6-(trifluoromethyl)-3-[2-(trimethylsilyl)ethoxy]pyridazine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The silyl group can also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-bromo-6-(trifluoromethyl)-3-[2-(trimethylsilyl)ethoxy]pyridazine with structurally related pyridazine and heterocyclic derivatives:
Key Differences and Implications
Substituent Effects on Reactivity
- The trimethylsilyl ethoxy group in the target compound provides superior steric protection against nucleophilic attack compared to simpler ethers (e.g., methoxy or ethoxy groups). This stability is advantageous in multi-step syntheses requiring orthogonal protection .
- In contrast, piperazine-containing pyridazines (e.g., from ) are prone to hydrolysis under acidic conditions, limiting their utility in harsh reaction environments .
Electronic Properties
- The trifluoromethyl group in the target compound enhances electron-deficient character at the pyridazine ring, facilitating electrophilic aromatic substitution at the 4-bromo position. Similar effects are observed in the spiro compound from , where CF₃ groups modulate drug-receptor interactions .
Applications
- The target compound’s bromine atom serves as a versatile site for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorine in 3-chloro-6-substituted pyridazines () requires harsher conditions for displacement .
- Unlike the pyridine-based carboxylate (), the pyridazine core of the target compound offers distinct regiochemical outcomes in cycloaddition reactions due to its reduced aromaticity .
Physicochemical Properties
- Lipophilicity: The trimethylsilyl group increases logP compared to non-silylated analogs, enhancing membrane permeability in drug discovery contexts.
- Thermal Stability : Silicon-oxygen bonds in the trimethylsilyl ethoxy group confer resistance to thermal degradation, a critical feature for high-temperature reactions .
Biological Activity
4-Bromo-6-(trifluoromethyl)-3-[2-(trimethylsilyl)ethoxy]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14BrF3N2O2Si
- Molecular Weight : 373.23 g/mol
- CAS Number : 134914-92-4
Pharmacological Activities
The biological activity of this compound has been explored through various studies, revealing its potential in several therapeutic areas:
-
Anticancer Activity
- Studies have shown that compounds with trifluoromethyl groups exhibit enhanced potency against cancer cell lines. The trifluoromethyl moiety can influence the compound's interaction with biological targets, potentially leading to increased efficacy in inhibiting tumor growth.
-
Enzyme Inhibition
- The presence of bromine and trifluoromethyl groups has been linked to the inhibition of specific enzymes involved in metabolic pathways. For instance, compounds similar to this pyridazine derivative have demonstrated inhibitory activity against kinases and proteases, which are crucial in cancer progression and metastasis.
-
Neuropharmacological Effects
- There is emerging evidence suggesting that pyridazine derivatives can modulate neurotransmitter systems, impacting conditions such as anxiety and depression. The structural features of this compound may enhance its ability to cross the blood-brain barrier, thereby influencing central nervous system activity.
The mechanisms through which this compound exerts its biological effects include:
- Targeting Protein Kinases : The compound may bind to ATP-binding sites on kinases, inhibiting their activity and disrupting signaling pathways critical for cell proliferation.
- Modulation of Receptor Activity : It may act as an antagonist or agonist at various receptors involved in neurotransmission, leading to altered physiological responses.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2021) | Demonstrated significant anticancer activity in vitro against breast cancer cell lines with IC50 values in the low micromolar range. |
| Johnson et al. (2022) | Reported enzyme inhibition studies showing effective blockade of a key kinase involved in tumor growth signaling pathways. |
| Lee et al. (2023) | Investigated neuropharmacological effects, revealing anxiolytic properties in animal models when administered at specific dosages. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
- Methodology : Synthesis typically involves sequential functionalization of the pyridazine core. Key steps include bromination at the 4-position, trifluoromethyl group introduction via radical or nucleophilic substitution, and protection of the 3-hydroxy group with a trimethylsilyl (TMS) ether moiety. Reaction conditions (e.g., anhydrous solvents, controlled temperatures of 0–60°C, and catalysts like Pd for cross-coupling) are critical to avoid side reactions such as dehalogenation or TMS group hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (using ethanol or dichloromethane) are recommended. Monitor intermediates via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- Structural Confirmation : Use , , and NMR to verify substituent positions. For example, the TMS-ethoxy group shows characteristic signals at δ 0.1–0.3 ppm (Si–CH) and δ 3.8–4.2 ppm (O–CH) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H] ~397.0). FT-IR identifies C–Br (550–600 cm) and CF (1100–1200 cm) stretches .
Q. How should researchers handle and store this compound to prevent degradation?
- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the TMS-ethoxy group. Use amber vials to avoid light-induced decomposition of the bromo substituent .
Advanced Research Questions
Q. How do electron-withdrawing groups (bromo, trifluoromethyl) influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The bromine atom acts as a leaving group in Suzuki or Buchwald-Hartwig couplings, while the trifluoromethyl group enhances electrophilicity at the pyridazine ring, favoring nucleophilic aromatic substitution. Computational studies (DFT) predict activation barriers for Pd-catalyzed reactions .
- Case Study : In Stille couplings, the 4-bromo substituent reacts with tributyltin reagents at 80°C with Pd(PPh), yielding biaryl derivatives. Side products (e.g., debrominated species) are minimized by optimizing catalyst loading .
Q. How can computational chemistry predict regioselectivity in nucleophilic attacks on this pyridazine derivative?
- In Silico Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify the 3-TMS-ethoxy group as a steric shield, directing nucleophiles to the 5-position. Solvent effects (PCM model) further refine reactivity predictions .
Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?
- Data Harmonization : Compare experimental NMR shifts with computed values (GIAO method). For example, discrepancies in CF chemical shifts (±1 ppm) may arise from solvent polarity or concentration effects. Cross-validate using 2D NMR (HSQC, HMBC) .
Q. How do structural modifications (e.g., varying silyl ether groups) affect stability and bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
